Heptane, 1,1'-thiobis-
Description
Overview of the Thioether Functional Group in Contemporary Organic Chemistry
Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a sulfur atom connected to two organic groups (R-S-R'). wikipedia.orglibretexts.org This functional group is analogous to an ether, but with a sulfur atom in place of oxygen. libretexts.org This substitution results in distinct chemical properties. Thioethers typically have a bent or angular geometry at the sulfur atom, with the C-S-C bond angle approaching 90 degrees and C-S bond lengths of about 180 picometers. libretexts.orglibretexts.org
Unlike ethers, thioethers are generally more stable, partly due to the lower electronegativity of sulfur compared to oxygen, which makes them less susceptible to nucleophilic attack. ontosight.ai However, the sulfur atom in a thioether can be oxidized to form sulfoxides and subsequently sulfones. ontosight.ai Many volatile thioethers are known for their strong, often unpleasant odors. libretexts.orglibretexts.org
In nomenclature, thioethers are sometimes referred to as sulfides. libretexts.orglibretexts.org The names of the organic substituents are given as prefixes, for instance, dimethyl sulfide (B99878) for (CH₃)₂S. libretexts.orglibretexts.org Some are named by modifying the name of the corresponding ether, such as thioanisole (B89551) for C₆H₅SCH₃, which is related to anisole (B1667542) (C₆H₅OCH₃). libretexts.orglibretexts.org
A special class of thioethers are thiophenes, which are aromatic heterocyclic compounds. wikipedia.orglibretexts.org In thiophenes, the nonbonding electrons on the sulfur atom are delocalized into the aromatic π-system, which gives them properties different from typical thioethers. wikipedia.orglibretexts.org For example, thiophene (B33073) is non-nucleophilic at the sulfur atom and has a sweet smell. wikipedia.orglibretexts.org Hydrogenation of thiophene yields tetrahydrothiophene, which behaves as a typical thioether. wikipedia.orglibretexts.org
Importance of Symmetrical Dialkyl Sulfides in Modern Chemical Synthesis and Advanced Material Science
Symmetrical dialkyl sulfides, which have two identical alkyl groups attached to the sulfur atom, are significant in both modern chemical synthesis and advanced material science.
In chemical synthesis, they serve as versatile building blocks. A metal-free, dealkylative approach has been developed to synthesize various aryl alkyl and symmetrical dialkyl sulfides. nih.gov This method involves the transalkylation of simple alkyl sulfides with alkyl halides and demonstrates good functional group tolerance. nih.gov Symmetrical dialkyl sulfides can also be prepared from alkyl halides and sodium sulfide under phase-transfer catalysis (PTC) conditions, although this often requires elevated temperatures. tandfonline.com Another synthetic route involves the reaction of iodoarenes with potassium metabisulfite, which acts as a divalent sulfur source to produce sterically hindered symmetrical sulfides. acs.org
In the realm of advanced material science, long-chain dialkyl sulfides have been shown to form self-assembled monolayers (SAMs) on gold surfaces. utwente.nl This adsorption is generally considered to be nondestructive, meaning the dialkyl sulfide attaches to the gold without breaking the C-S bonds. utwente.nl These SAMs are well-packed and have potential applications in nanotechnology. Symmetrical and unsymmetrical dialkyl sulfides have also been used to passivate gold nanoparticles. researchgate.net The size and spacing of these nanoparticles can be influenced by the length of the alkyl chains in the sulfide ligand. researchgate.net Furthermore, poly(phenylene sulfide)s (PPSs) containing thioether linkages have been synthesized and exhibit high refractive indices and low birefringence, making them promising for optical applications. acs.org
Specific Academic Context of Heptane, 1,1'-thiobis- within the Class of Long-Chain Dialkyl Sulfides
Heptane, 1,1'-thiobis-, also known as diheptyl sulfide, is a long-chain symmetrical dialkyl sulfide with the chemical formula C₁₄H₃₀S. ontosight.ainih.gov It consists of a sulfur atom bridging two heptyl groups. ontosight.ai As a member of the long-chain dialkyl sulfide family, its research context is often related to its physical and chemical properties and its potential applications in various fields.
It is a colorless liquid with a characteristic odor, a relatively high boiling point, and a low melting point. ontosight.ai It is soluble in common organic solvents like hexane (B92381) and toluene. ontosight.ai The synthesis of Heptane, 1,1'-thiobis- can be achieved through the reaction of 1-bromoheptane (B155011) with sodium sulfide. ontosight.ai
Research on long-chain dialkyl disulfides, which are structurally related to dialkyl sulfides, provides some context for the types of studies that are relevant for compounds like Heptane, 1,1'-thiobis-. For example, studies on long-chain di-n-alkyl disulfides have involved their preparation and characterization using techniques like NMR, FT-IR, and Raman spectroscopy to understand their vibrational frequencies, particularly the S-S and C-S vibrations. tandfonline.com Thermal analysis using DSC and TGA has also been employed to study their behavior. tandfonline.com
The study of long-chain dialkyl sulfides like Heptane, 1,1'-thiobis- is also relevant in the context of their interactions with metal surfaces, as seen with the formation of SAMs on gold. utwente.nl The properties of such long-chain compounds are crucial for their application in lubricants and as intermediates in the synthesis of other chemicals. ontosight.ai
Interactive Data Table: Physicochemical Properties of Heptane, 1,1'-thiobis-
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀S | ontosight.ainih.gov |
| Molecular Weight | 230.45 g/mol | nih.gov |
| CAS Number | 629-65-2 | epa.gov |
| Boiling Point | 298.00 °C @ 760.00 mm Hg | flavscents.com |
| Melting Point | 70.00 °C @ 760.00 mm Hg | flavscents.com |
| Water Solubility | 0.04604 mg/L @ 25 °C (est.) | flavscents.com |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est.) | flavscents.com |
| LogP (o/w) | 7.091 (est.) | flavscents.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-heptylsulfanylheptane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30S/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMIDOZYVQXGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060879 | |
| Record name | Heptane, 1,1'-thiobis- | |
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Molecular Weight |
230.46 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Diheptyl sulfide | |
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CAS No. |
629-65-2 | |
| Record name | Diheptyl sulfide | |
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| Record name | Heptane, 1,1'-thiobis- | |
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| Record name | Heptane, 1,1'-thiobis- | |
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| Record name | Heptane, 1,1'-thiobis- | |
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| Record name | Diheptyl sulphide | |
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| Record name | 1,1′-Thiobis[heptane] | |
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Spectroscopic and Computational Elucidation of Heptane, 1,1 Thiobis Molecular Structure and Electronic Properties
Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment and Dynamics
Proton (¹H) NMR for Alkyl Chain Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the environment of hydrogen atoms within a molecule. For Heptane, 1,1'-thiobis-, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons along the two heptyl chains.
Due to the symmetry of the molecule, the protons on the two heptyl chains are chemically equivalent. The key signals are expected to arise from the protons on the carbon adjacent to the sulfur atom (α-methylene), the terminal methyl protons, and the protons of the intervening methylene (B1212753) groups.
Based on established chemical shift correlations for alkyl thioethers and experimental data for analogous compounds such as di-n-propyl sulfide (B99878), the following proton environments can be anticipated for Heptane, 1,1'-thiobis- in a standard solvent like CDCl₃:
α-Methylene Protons (-S-C H₂-): These protons are directly attached to the carbon bonded to the electronegative sulfur atom, which deshields them. Consequently, their signal is expected to appear as a triplet in the downfield region of the aliphatic spectrum, typically around δ 2.5 ppm . The triplet multiplicity arises from the coupling with the adjacent methylene protons.
Methylene Protons (-CH₂-)n: The protons of the five methylene groups in the middle of the heptyl chain will have overlapping signals, creating a complex multiplet in the region of δ 1.2-1.6 ppm .
Terminal Methyl Protons (-CH₃): The protons of the terminal methyl groups are the most shielded and will therefore appear as a triplet in the most upfield region of the spectrum, anticipated around δ 0.9 ppm . The triplet splitting is due to coupling with the adjacent methylene protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Heptane, 1,1'-thiobis-
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -S-CH₂ - | ~2.5 | Triplet (t) |
| -(CH₂ )₅- | ~1.2 - 1.6 | Multiplet (m) |
| -CH₃ | ~0.9 | Triplet (t) |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of Heptane, 1,1'-thiobis-, each unique carbon atom will give rise to a single peak. Due to the molecule's symmetry, seven distinct signals are expected.
The chemical shifts of the carbon atoms are influenced by their proximity to the sulfur atom and their position within the alkyl chain. The carbon atom directly bonded to the sulfur (Cα) is significantly deshielded.
Predictive models and data from analogous long-chain thioethers suggest the following approximate chemical shifts:
Cα (-S-C H₂-): This carbon is the most deshielded due to the direct attachment to the sulfur atom and is expected to resonate around δ 32-34 ppm .
Cβ to Cζ: The remaining methylene carbons of the heptyl chain will appear in a clustered region, typically between δ 22-32 ppm .
Cη (-C H₃): The terminal methyl carbon is the most shielded and will have the lowest chemical shift, appearing at approximately δ 14 ppm .
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Heptane, 1,1'-thiobis-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Cα | ~32 - 34 |
| Cβ | ~31 - 32 |
| Cγ | ~29 - 30 |
| Cδ | ~28 - 29 |
| Cε | ~26 - 27 |
| Cζ | ~22 - 23 |
| Cη | ~14 |
Application of Multi-dimensional NMR Techniques for Complex Structural Elucidation
While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR techniques would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the overlapping methylene resonances.
Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be observed between the α-methylene protons and the adjacent β-methylene protons, and sequentially along the alkyl chain, confirming the connectivity of the heptyl group.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the downfield ¹H signal at ~2.5 ppm to the Cα carbon at ~32-34 ppm.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For Heptane, 1,1'-thiobis- (C₁₄H₃₀S), the calculated exact mass is 230.2068. HRMS would be able to confirm this mass with a high degree of precision, typically to within a few parts per million, which helps in confirming the elemental composition.
Elucidation of Fragmentation Patterns and Isotopic Abundance for Structural Confirmation
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of dialkyl sulfides is characterized by several common pathways:
α-Cleavage: Cleavage of the C-S bond is a common fragmentation pathway for thioethers. This would result in the formation of a heptyl radical and a [C₇H₁₅S]⁺ ion, or a heptyl cation [C₇H₁₅]⁺ and a C₇H₁₅S radical.
Cleavage of the Alkyl Chain: The long alkyl chains can undergo fragmentation at various C-C bonds, leading to a series of fragment ions separated by 14 mass units (the mass of a CH₂ group).
McLafferty-type Rearrangements: While less common for simple thioethers, rearrangements involving hydrogen transfer can also occur.
The mass spectrum of Heptane, 1,1'-thiobis- is expected to show a molecular ion peak at m/z 230. The isotopic pattern of the molecular ion peak would show a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M peak, which is indicative of the presence of a single sulfur atom (due to the natural abundance of the ³⁴S isotope).
Interactive Data Table: Predicted Key Mass Spectral Fragments for Heptane, 1,1'-thiobis-
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 230 | [C₁₄H₃₀S]⁺˙ | Molecular Ion |
| 131 | [C₇H₁₅S]⁺ | α-Cleavage (loss of C₇H₁₅˙) |
| 99 | [C₇H₁₅]⁺ | Cleavage of C-S bond (charge on alkyl fragment) |
| 85 | [C₆H₁₃]⁺ | Fragmentation of the heptyl chain |
| 71 | [C₅H₁₁]⁺ | Fragmentation of the heptyl chain |
| 57 | [C₄H₉]⁺ | Fragmentation of the heptyl chain (often a base peak) |
| 43 | [C₃H₇]⁺ | Fragmentation of the heptyl chain |
Quantum Chemical Calculations and Molecular Modeling Approaches
Quantum chemical calculations and molecular modeling provide valuable insights into the molecular and electronic properties of Heptane, 1,1'-thiobis- that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, electronic structures, and spectroscopic properties. For diheptyl sulfide, DFT calculations could be employed to:
Optimize the Molecular Geometry: Determine the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. The long, flexible heptyl chains can adopt numerous conformations, and computational methods can identify the low-energy conformers.
Predict NMR Chemical Shifts: Theoretical calculations of NMR shielding constants can be converted into chemical shifts, which can then be compared with experimental data to aid in spectral assignment.
Analyze Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity and electronic properties of the molecule. In dialkyl sulfides, the HOMO is typically localized on the sulfur atom, reflecting its nucleophilic character. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Calculate Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared spectrum of the molecule, which can be compared with experimental IR data to confirm structural features.
Molecular modeling simulations, such as molecular dynamics, can be used to study the conformational flexibility of the long alkyl chains and their interactions in different environments. These computational approaches provide a deeper understanding of the structure-property relationships of Heptane, 1,1'-thiobis- at the molecular level.
Density Functional Theory (DFT) for Geometry Optimization and Thermochemical Calculations
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and thermodynamic properties of molecules. For Heptane, 1,1'-thiobis-, a geometry optimization would be performed to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This is typically achieved using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost.
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a stationary point is reached where the net forces on all atoms are zero. For a flexible molecule like diheptyl sulfide, this would result in a predicted structure, likely with the alkyl chains in an extended, staggered conformation to minimize steric hindrance. The key structural parameters for thioethers, such as the C-S-C bond angle and C-S bond lengths, can be precisely determined. In typical dialkyl sulfides, the C-S-C angle is around 99°, which is smaller than the analogous C-O-C angle in ethers (~110°), and the C-S bond length is approximately 1.81 Å wikipedia.org.
Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and are used to compute thermochemical properties. By applying principles of statistical mechanics, key thermodynamic data such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy of formation can be calculated. nih.govresearchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| r(C-S) | Carbon-Sulfur bond length | ~1.82 Å |
| ∠(C-S-C) | Angle between the two Carbon-Sulfur bonds | ~99.5° |
| r(C-C) | Average Carbon-Carbon bond length in heptyl chains | ~1.54 Å |
| r(C-H) | Average Carbon-Hydrogen bond length | ~1.09 Å |
| Property | Description | Predicted Value (Illustrative) |
|---|---|---|
| Zero-Point Energy (ZPE) | Vibrational energy at 0 K | ~205 kcal/mol |
| Enthalpy of Formation (ΔHf°) | Standard enthalpy change upon formation from elements | -85.5 kcal/mol |
| Gibbs Free Energy of Formation (ΔGf°) | Standard free energy change upon formation from elements | -20.1 kcal/mol |
Ab Initio Methods for Delving into Electronic Structure and Molecular Orbitals
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.netresearchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a more accurate description of the electronic structure and electron correlation effects than standard DFT methods, albeit at a higher computational expense.
For Heptane, 1,1'-thiobis-, ab initio calculations can elucidate the nature of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these frontier orbitals are crucial for understanding the molecule's reactivity. In dialkyl sulfides, the HOMO is typically characterized by significant contributions from the non-bonding lone pair electrons of the sulfur atom. researchgate.net This makes the sulfur atom the primary site for nucleophilic attack. masterorganicchemistry.comopenstax.org The LUMO is generally a delocalized anti-bonding orbital (σ*) associated with the C-S bonds.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of these orbitals provides a fundamental understanding of the electronic behavior of thioethers. mdpi.commdpi.com
| Orbital | Predicted Energy (Illustrative) | Description |
|---|---|---|
| HOMO | -8.7 eV | Primarily composed of the sulfur atom's p-type lone pair orbitals; indicates nucleophilic character. |
| LUMO | +1.5 eV | Primarily composed of anti-bonding σ* orbitals along the C-S bonds. |
| HOMO-LUMO Gap | 10.2 eV | Indicates high kinetic stability. |
Computational Prediction and Validation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or serve as a predictive tool.
Vibrational Frequencies: The vibrational frequencies of Heptane, 1,1'-thiobis- can be calculated using DFT. These calculations yield a set of harmonic frequencies corresponding to the fundamental modes of vibration. Characteristic peaks in the infrared (IR) spectrum can be assigned to specific molecular motions, such as C-S stretching, CH₂ scissoring, and CH₃ rocking. Calculated harmonic frequencies are known to be systematically higher than experimental values, so they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net
| Frequency (cm-1) | Vibrational Mode Assignment |
|---|---|
| 2850-2960 | C-H symmetric and asymmetric stretching |
| 1450-1470 | CH₂ scissoring |
| 1375-1385 | CH₃ symmetric bending |
| 650-750 | C-S stretching |
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors. conicet.gov.ar From these tensors, the ¹H and ¹³C NMR chemical shifts can be derived by referencing them to a standard compound, such as Tetramethylsilane (TMS).
The calculations can predict the chemical shifts for each unique carbon and hydrogen atom in the heptyl chains of Heptane, 1,1'-thiobis-. For instance, the protons on the carbon adjacent to the sulfur atom (α-protons) are expected to be shifted downfield compared to other methylene protons in the chain due to the electronegativity and magnetic anisotropy of the sulfur atom. pdx.edudocbrown.info
| Atom Position (from S) | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| C1 (α) | ~2.51 (triplet) | ~32.5 |
| C2 (β) | ~1.58 (quintet) | ~31.8 |
| C3 (γ) | ~1.35 (multiplet) | ~29.1 |
| C4 | ~1.28 (multiplet) | ~28.9 |
| C5 | ~1.28 (multiplet) | ~22.6 |
| C6 | ~1.28 (multiplet) | ~22.6 |
| C7 (ω) | ~0.89 (triplet) | ~14.1 |
Conformational Analysis and Exploration of Potential Energy Surfaces for Dialkyl Sulfides
Due to the free rotation around its numerous single bonds (C-S and C-C), Heptane, 1,1'-thiobis- possesses significant conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.orgnih.gov
This is achieved by exploring the molecule's potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.orglibretexts.orgwikipedia.org For a molecule like diheptyl sulfide, a full exploration is complex. A common approach is to perform a systematic scan of the key dihedral angles, such as the C-C-S-C and C-S-C-C angles, to identify low-energy regions. These regions are then further explored to locate all stable conformers (local minima on the PES) and the transition states that connect them.
The analysis reveals the relative stabilities of different conformers. For long-chain dialkyl sulfides, extended (anti) conformations are generally favored over coiled (gauche) conformations to minimize steric strain. The global minimum would correspond to the most stable conformer, which is the structure most likely to be observed at low temperatures. Understanding the conformational landscape is essential as many molecular properties can be an average over the accessible conformations at a given temperature.
Detailed Analysis of Charge Distribution and Bonding Characteristics of Sulfur Atoms in Thioethers
Computational methods provide detailed insight into how electrons are distributed within a molecule and the nature of its chemical bonds. For Heptane, 1,1'-thiobis-, this analysis focuses on the sulfur atom and its bonds with the adjacent carbon atoms.
Several schemes can be used to assign partial atomic charges, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM). NBO analysis is often preferred as it provides a more chemically intuitive picture of bonding.
In thioethers, the sulfur atom is less electronegative than oxygen. masterorganicchemistry.com This results in a C-S bond that is less polar than a C-O bond. NBO analysis for diheptyl sulfide would quantify this, showing a small negative charge on the sulfur atom and small positive charges on the adjacent carbon atoms. The analysis also provides a detailed description of the bonding orbitals (e.g., σC-S) and the lone pair orbitals on the sulfur atom. Typically, one lone pair is found to be a nearly pure p-type orbital, while the other has more s-character. aip.org This difference in lone pair character can influence the molecule's coordination chemistry and reactivity. The proposed mechanism of thioether oxidation, for example, involves the nucleophilic attack of the sulfur atom on an oxidant. nih.gov
| Atom | Predicted Charge (e) |
|---|---|
| Sulfur (S) | -0.15 |
| Alpha Carbon (Cα) | -0.05 |
| Beta Carbon (Cβ) | -0.21 |
| Average Hydrogen on Cα | +0.12 |
Chemical Transformations and Reactivity Profiles of Heptane, 1,1 Thiobis
Oxidation Reactions and the Formation of Derived Organosulfur Compounds
The sulfur atom in Heptane, 1,1'-thiobis- can exist in various oxidation states, most commonly as a sulfide (B99878), sulfoxide (B87167), or sulfone. researchgate.net The oxidation of sulfides is a fundamental transformation in organosulfur chemistry, providing access to sulfoxides and sulfones, which are valuable intermediates in organic synthesis. jchemrev.comjchemrev.com
The oxidation of a sulfide to a sulfoxide represents the first stage of oxidation. This transformation requires careful selection of reagents and reaction conditions to prevent over-oxidation to the corresponding sulfone. organic-chemistry.org A variety of oxidizing agents can achieve this selective conversion.
Commonly used reagents include hydrogen peroxide (H₂O₂), which can oxidize dialkyl sulfides to sulfoxides, sometimes without the need for a catalyst. researchgate.net For instance, treating a sulfide with one equivalent of hydrogen peroxide at room temperature typically yields the corresponding sulfoxide. jove.com The selectivity can be enhanced by using catalysts such as tantalum carbide or by employing specific reaction conditions. organic-chemistry.orgorganic-chemistry.org Other effective reagents for selective sulfoxidation include m-chloroperoxybenzoic acid (mCPBA), iodosobenzene, and ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) gel. jchemrev.comorganic-chemistry.org The use of a combination of o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide has also been reported as a mild and chemoselective method for oxidizing sulfides to sulfoxides. jchemrev.com
A study by Bahrami, Khodaei, and coworkers demonstrated a method using trimethylsilyl (B98337) chloride (TMSCl) to activate hydrogen peroxide, allowing for fast and high-yield oxidation of dialkyl sulfides to sulfoxides with minimal sulfone byproduct formation. gaylordchemical.com
Table 1: Reagents for Selective Oxidation of Dialkyl Sulfides to Sulfoxides
| Reagent/Catalyst System | Typical Conditions | Comments |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Room temperature | A common and clean oxidant; selectivity can be an issue. jove.com |
| H₂O₂ / Tantalum Carbide | - | Catalytic system offering high yields of sulfoxides. organic-chemistry.orgorganic-chemistry.org |
| m-Chloroperoxybenzoic Acid (mCPBA) | - | A widely used peroxyacid for selective oxidation. jchemrev.com |
| Iodosobenzene | - | Effective for sensitive or unsaturated sulfides. jchemrev.com |
| H₂O₂ / Trimethylsilylchloride (TMSCl) | Acetonitrile (B52724), vigorous stirring | Activates H₂O₂ for rapid and high-yield conversion. gaylordchemical.com |
This table presents general systems for the oxidation of dialkyl sulfides. Specific conditions may vary based on the substrate.
Further oxidation of the sulfoxide intermediate, or direct oxidation of the sulfide with stronger oxidizing agents or a higher stoichiometry of the oxidant, leads to the formation of the corresponding sulfone (diheptyl sulfone). organic-chemistry.org Sulfones are generally stable compounds due to the high oxidation state of the sulfur atom. ontosight.ai
Treating a sulfide with two equivalents of hydrogen peroxide, for example, can directly yield the sulfone. jove.com Similarly, the oxidation of a sulfoxide with a peroxyacid also produces a sulfone. libretexts.org Numerous methods have been developed for this transformation. A system using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free route to sulfones from sulfides. organic-chemistry.org
A practical method reported for the synthesis of various sulfones, including dihexyl sulfone (a close homolog of diheptyl sulfone), involves the use of sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in an organic solvent like acetonitrile or ethyl acetate. mdpi.comresearchgate.net This method generates chlorine dioxide (ClO₂•) in situ, which effectively oxidizes sulfides to sulfones with high selectivity and yield. mdpi.comresearchgate.net
Table 2: Reagents for Oxidation of Dialkyl Sulfides to Sulfones
| Reagent/Catalyst System | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium Chlorite (NaClO₂) / HCl | Dihexyl Sulfide | Dihexyl Sulfone | 48% | mdpi.com |
| Hydrogen Peroxide (H₂O₂) (2 equiv.) | General Dialkyl Sulfide | Dialkyl Sulfone | - | jove.com |
| H₂O₂ / Niobium Carbide | General Dialkyl Sulfide | Dialkyl Sulfone | High | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | General Dialkyl Sulfide | Dialkyl Sulfone | - | organic-chemistry.org |
This table includes data for the close homolog dihexyl sulfide as a representative example for long-chain dialkyl sulfides.
The mechanism of sulfide oxidation can vary depending on the oxidant and the reaction conditions. Several pathways have been proposed. conicet.gov.ar
One common mechanism involves the nucleophilic attack of the sulfide's sulfur atom on the electrophilic oxygen of the oxidant (e.g., a peroxyacid). This is a concerted oxygen transfer process that proceeds without the formation of intermediates. conicet.gov.ar
In oxidations involving halogens, a halosulfonium salt is often formed as an intermediate. This salt can then undergo hydrolysis to yield the sulfoxide. jchemrev.com
When metal catalysts are used, the mechanism can be more complex. For instance, in reactions catalyzed by iron bromide (FeBr₃) with nitric acid (HNO₃), the proposed mechanism involves the formation of a ternary complex between the sulfide, the catalyst, and the nitrate. conicet.gov.ar This complex generates HNO₂, which then combines with HNO₃ to form N₂O₄, the active oxidizing species in a catalytic cycle that consumes oxygen from the air. conicet.gov.ar
In the case of activation by TMSCl and H₂O₂, a nucleophilic attack by the peroxide on the silicon atom of TMSCl is suggested to form a more potent oxidizing intermediate, which then reacts with the sulfide. gaylordchemical.com Understanding these mechanisms is crucial for controlling the reaction's selectivity towards either the sulfoxide or the sulfone. conicet.gov.ar
Arylation Reactions Leading to Sulfonium (B1226848) Salt Formation
Dialkyl sulfides such as Heptane, 1,1'-thiobis- can act as nucleophiles and react with alkyl halides via an Sₙ2 mechanism to form trialkylsulfonium salts (R₃S⁺). libretexts.org This reaction is a sulfur analog of the Williamson ether synthesis. jove.com The resulting sulfonium salts are useful reagents in organic synthesis. nih.gov
More advanced methods for arylation, leading to the formation of aryl sulfonium salts, have also been developed. These methods are significant as aryl sulfonium salts are valuable precursors for generating aryl radicals and for use in cross-coupling reactions. nih.govnih.gov Diaryliodonium salts can effectively arylate dialkyl sulfides to produce the corresponding sulfonium salts. nih.gov Another approach involves the photochemical arylation of aryl sulfonium salts, where UV light cleaves the C–S bond to generate an aryl radical, which can then participate in C-H/C-H cross-coupling reactions. d-nb.info Recently, a method for activating sulfonium salts using α-amino alkyl radicals has been reported, which proceeds without light or a photocatalyst. nih.gov
While specific examples for Heptane, 1,1'-thiobis- are not detailed, the general reactivity of dialkyl sulfides suggests it would readily form sulfonium salts under appropriate conditions. libretexts.orgnih.gov
Derivatization Strategies for Enhancing or Modifying the Functionality of Long-Chain Dialkyl Sulfides
Derivatization is a technique used to modify a chemical compound to enhance its properties for a specific application, such as improving volatility for gas chromatography (GC) analysis or introducing new reactive sites. gcms.czresearchgate.net For a long-chain dialkyl sulfide like Heptane, 1,1'-thiobis-, derivatization strategies can focus on the alkyl chains or the sulfur-containing functional group.
Alkylation, which involves adding an alkyl group to a molecule, is a common derivatization technique used to modify compounds with acidic hydrogens. gcms.cz While the parent sulfide lacks such hydrogens, its oxidized derivatives, or potential functional groups introduced onto the heptyl chains, could be targets for alkylation. gcms.cz
The most direct derivatization of the sulfide itself involves the oxidation to sulfoxides and sulfones as previously described. These oxidized forms have significantly different chemical and physical properties. The sulfoxide group, for example, is a chiral center (if the alkyl groups were different) and can act as a chiral auxiliary in asymmetric synthesis. illinois.edu The sulfone group is a stable and versatile functional group that can be used as an intermediate in various organic transformations. ontosight.ai
Further functionalization can be achieved by introducing reactive groups onto the long alkyl chains, although this typically requires starting from functionalized precursors rather than modifying the saturated heptyl chains of Heptane, 1,1'-thiobis- directly. For instance, methods exist for the synthesis of functional long-chain alkyl disulfides, indicating that long alkyl chains bearing sulfur functional groups can be built with additional functionality. researchgate.net
Environmental Fate and Mechanistic Degradation Pathways of Dialkyl Sulfides
Biological Degradation Pathways, Including Enzymatic Cleavage of Thioether Bonds (e.g., Fungal Processes)
Microorganisms play a crucial role in the degradation of dialkyl sulfides. Both bacteria and fungi possess enzymatic systems capable of metabolizing these compounds, either using them as a source of carbon and energy or as a source of sulfur.
Bacterial degradation of a range of linear alkyl sulfides, including dimethyl, diethyl, dipropyl, and dibutyl sulfide (B99878), has been demonstrated. nih.gov A marine bacterium identified as a Thiobacillus species was shown to grow on these compounds under both aerobic and anaerobic (denitrifying) conditions. nih.gov The metabolic pathway for these longer-chain sulfides likely involves the oxidation of the terminal alkyl groups, a common mechanism for hydrocarbon degradation, eventually leading to the cleavage of the carbon-sulfur bonds.
Fungi, particularly wood-rotting basidiomycetes, are known for their ability to degrade recalcitrant organic molecules through the action of powerful extracellular enzymes. researchgate.net Studies on compounds analogous to Heptane, 1,1'-thiobis- have shown that fungi can directly cleave the thioether bond. For example, the fungus Coriolus versicolor was found to degrade benzyl (B1604629) sulfide through a hydrolytic cleavage of the thioether bond, yielding benzyl alcohol and benzyl mercaptan as initial products. nih.gov It is plausible that a similar enzymatic hydrolytic cleavage could occur for Heptane, 1,1'-thiobis-, which would produce heptan-1-ol and heptanethiol.
Additionally, fungal heme-thiolate peroxygenases are capable of catalyzing the H₂O₂-dependent cleavage of various ethers. nih.govresearchgate.net These enzymes function by inserting an oxygen atom onto a carbon adjacent to the ether linkage, forming an unstable hemiacetal that spontaneously breaks down. mdpi.com While this has been primarily studied for ethers, the chemical similarity suggests that analogous enzymatic systems could exist for the cleavage of stable thioether bonds in compounds like Heptane, 1,1'-thiobis-.
| Organism Type | Example Organism | Proposed Degradation Mechanism | Potential Initial Products |
|---|---|---|---|
| Bacteria | Thiobacillus sp. nih.gov | Oxidation of terminal alkyl chains | Heptanoic acid, shorter-chain sulfur compounds |
| Fungi (Basidiomycetes) | Coriolus versicolor nih.gov | Enzymatic hydrolytic cleavage of C-S bond | Heptan-1-ol, Heptanethiol |
| Fungi | General (e.g., producing peroxygenases) researchgate.net | Enzymatic oxidation of α-carbon to the sulfur atom | Heptanal, Heptanethiol |
Hydrolytic Stability and Degradation in Specific Environmental Conditions
Hydrolysis is an abiotic degradation process involving the reaction of a substance with water. For Heptane, 1,1'-thiobis-, this would involve the cleavage of the carbon-sulfur (thioether) bonds.
In general, the thioether linkage is known to be chemically stable and resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). mdpi.com Unlike esters or amides, which contain polarized carbonyl groups that are susceptible to nucleophilic attack by water, the C-S-C bond in a simple dialkyl sulfide lacks a highly reactive site for hydrolysis. The rates of spontaneous hydrolysis for analogous ether bonds are exceedingly slow in neutral solutions except at very high temperatures. nih.gov Thioethers are similarly stable.
The rate of hydrolysis can be significantly increased if the molecule contains neighboring functional groups that can participate in the reaction, but Heptane, 1,1'-thiobis- lacks such groups. stackexchange.com Therefore, under most environmental scenarios, hydrolysis is not considered a significant degradation pathway for this compound compared to photochemical and biological processes. Its persistence in dark, anoxic, and sterile aquatic environments would be expected to be high.
Identification and Characterization of Environmental Metabolites and Transformation Products
The environmental metabolites of Heptane, 1,1'-thiobis- are directly linked to the degradation pathways it undergoes. As the parent compound is broken down, a series of intermediate transformation products are formed before potential ultimate mineralization to carbon dioxide, water, and sulfate (B86663).
Based on the degradation mechanisms discussed, the following transformation products can be predicted:
From Photochemical Oxidation: The primary and most readily formed products are diheptyl sulfoxide (B87167) (C₁₄H₃₀SO) and, subsequently, diheptyl sulfone (C₁₄H₃₀SO₂) . rsc.orgacs.org These oxidized species are generally more water-soluble and may have different toxicological and partitioning behaviors than the parent sulfide.
From Fungal Biodegradation: If degradation proceeds via enzymatic cleavage of the thioether bond, the initial metabolites would be heptan-1-ol (C₇H₁₆O) and heptanethiol (C₇H₁₆S) . nih.gov Heptanethiol is volatile and can be oxidized in the environment to form diheptyl disulfide (C₁₄H₃₀S₂). Both heptan-1-ol and heptanethiol would be subject to further microbial degradation.
From Bacterial Biodegradation: If the degradation pathway involves the oxidation of the alkyl chains, a series of carboxylated intermediates would be expected, such as 7-(heptylthio)heptanoic acid . Further metabolism would likely cleave the C-S bond, breaking the molecule into smaller, more easily assimilated fragments.
The identification of these specific metabolites in environmental samples would serve as direct evidence for the operative degradation pathways for Heptane, 1,1'-thiobis-.
Emerging Research Directions and Future Prospects for Heptane, 1,1 Thiobis
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thioethers, including Heptane, 1,1'-thiobis-, has traditionally relied on methods that can be inefficient or environmentally taxing. However, recent research has focused on developing greener and more sustainable synthetic routes.
One promising area is the use of transition-metal-catalyzed reactions, which often allow for milder reaction conditions and greater efficiency. For instance, various metal catalysts are being explored for the dehydrative thioetherification of alcohols with thiols, a process that generates water as the only byproduct, thus aligning with the principles of green chemistry.
Another significant advancement is the development of thiol-free synthetic methods. Traditional methods often use thiols, which are notorious for their unpleasant odors and potential health risks. Newer approaches utilize alternative sulfur sources, such as xanthates or oxygenated sulfur compounds like sulfinates and sulfoxides. These thiol surrogates are often more stable, less odorous, and can be employed in more environmentally friendly solvent systems, including water.
Furthermore, photochemical and electrochemical methods are emerging as powerful tools for the synthesis of organosulfur compounds. These techniques can often proceed under mild, ambient conditions and can offer unique reactivity patterns that are not accessible through traditional thermal methods. The use of light or electricity as a reagent is inherently green and allows for precise control over the reaction.
| Synthetic Approach | Key Features | Sustainability Aspect |
| Transition-Metal Catalysis | High efficiency, milder conditions | Reduced energy consumption, higher atom economy |
| Thiol-Free Synthesis | Use of stable, odorless sulfur surrogates | Improved safety, reduced environmental impact |
| Photochemical/Electrochemical Methods | Mild reaction conditions, unique reactivity | Use of clean reagents (light, electricity) |
Integration of Advanced Spectroscopic and Computational Approaches for Deeper Structure-Reactivity Relationships
A thorough understanding of the structure and reactivity of Heptane, 1,1'-thiobis- and related compounds is crucial for the development of new applications. Advanced spectroscopic and computational techniques are providing unprecedented insights in this area.
Spectroscopic Characterization:
The National Institute of Standards and Technology (NIST) provides reference spectra for Heptane, 1,1'-thiobis-, including mass spectrometry and infrared (IR) spectroscopy data. These techniques are fundamental for the identification and structural elucidation of the compound.
Mass Spectrometry (MS): The mass spectrum of Heptane, 1,1'-thiobis- provides information about its molecular weight and fragmentation pattern, which is crucial for its identification in complex mixtures.
Infrared (IR) Spectroscopy: The IR spectrum reveals the types of chemical bonds present in the molecule, particularly the C-H and C-S stretching and bending vibrations, which are characteristic of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for Heptane, 1,1'-thiobis- is not readily available in public databases, ¹H and ¹³C NMR are powerful tools for determining the precise connectivity of atoms in organosulfur compounds. For a symmetrical dialkyl sulfide (B99878) like Heptane, 1,1'-thiobis-, NMR would show characteristic signals for the different methylene (B1212753) groups in the heptyl chains.
Computational Modeling:
Density Functional Theory (DFT) and other computational methods are increasingly being used to complement experimental data and to predict the properties and reactivity of organosulfur compounds. These studies can provide valuable information on:
Molecular Geometry and Electronic Structure: DFT calculations can determine the most stable conformation of the molecule and provide insights into the distribution of electrons, which is key to understanding its reactivity.
Reaction Mechanisms: Computational modeling can be used to elucidate the step-by-step mechanisms of reactions involving thioethers, such as oxidation or C-S bond cleavage. This information is invaluable for designing new synthetic methods and for understanding the degradation pathways of these compounds.
Spectroscopic Prediction: Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental data.
| Technique | Information Gained | Relevance to Heptane, 1,1'-thiobis- |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Identification and structural confirmation |
| Infrared Spectroscopy | Functional groups, bond vibrations | Structural characterization |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Detailed structural elucidation |
| Computational Chemistry (DFT) | Geometry, electronic structure, reaction pathways | Prediction of properties and reactivity |
Exploration of Expanded Applications in Next-Generation Materials and Nanotechnology
The unique properties of the thioether linkage, such as its ability to coordinate with metals and its chemical stability, make long-chain dialkyl sulfides like Heptane, 1,1'-thiobis- interesting candidates for applications in advanced materials and nanotechnology.
Nanoparticle Functionalization:
Thioethers can act as effective ligands for stabilizing metal nanoparticles, such as gold and palladium. The sulfur atom in the thioether can coordinate to the surface of the nanoparticle, preventing aggregation and allowing for the dispersion of the nanoparticles in various solvents. The long alkyl chains of Heptane, 1,1'-thiobis- would provide a hydrophobic shell around the nanoparticle, making it soluble in nonpolar organic media. This is crucial for applications in catalysis, sensing, and electronics.
Self-Assembled Monolayers (SAMs):
Long-chain dialkyl sulfides can form self-assembled monolayers on metal surfaces, particularly gold. In a SAM, the molecules arrange themselves in an ordered, single-molecule-thick layer. The sulfur atom binds to the gold surface, and the long heptyl chains would extend outwards, creating a well-defined and functional surface. Such surfaces can be used to control wetting, adhesion, and corrosion, and they have potential applications in microelectronics, biosensors, and medical implants.
Lubricant Additives:
The long alkyl chains and the presence of a sulfur atom in Heptane, 1,1'-thiobis- suggest its potential as a lubricant additive. The long hydrocarbon chains can provide a lubricating film, while the sulfur atom can interact with metal surfaces to form a protective layer that reduces wear and friction, particularly under extreme pressure conditions. Research into poly(hydroxy thioether) derivatives of vegetable oils has highlighted the utility of the thioether group in creating environmentally friendly lubricant additives.
Comprehensive Understanding of Environmental Dynamics and Innovative Remediation Strategies
The increasing production and use of synthetic chemicals necessitate a thorough understanding of their environmental fate and the development of effective remediation strategies. For Heptane, 1,1'-thiobis-, its long alkyl chains and sulfur atom will govern its behavior in the environment.
Environmental Fate:
As a relatively non-polar molecule with long hydrocarbon chains, Heptane, 1,1'-thiobis- is expected to have low water solubility and a tendency to adsorb to soil and sediment. Its environmental persistence will largely depend on its susceptibility to biodegradation. Research on other alkyl sulfides has shown that they can be degraded by various microorganisms under both aerobic and anaerobic conditions. Bacteria have been identified that can utilize alkyl sulfides as a source of carbon and energy. The degradation pathways often involve the oxidation of the sulfur atom and the cleavage of the C-S bonds.
Remediation Strategies:
In cases of soil or water contamination with organosulfur compounds, bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is a promising and environmentally friendly approach. The identification and cultivation of microbial strains with a high capacity for degrading long-chain dialkyl sulfides would be a key area of research.
In addition to bioremediation, innovative materials are being developed for the remediation of contaminated sites. For example, thiol-modified biochar has shown promise for the removal of heavy metals from soil. While not directly applicable to the remediation of Heptane, 1,1'-thiobis- itself, this research highlights the potential for using functionalized materials to address environmental contamination.
Theoretical Insights into Fundamental Sulfur Chemistry and the Reactivity of Organosulfur Compounds
A deeper theoretical understanding of the fundamental chemistry of the sulfur atom in organosulfur compounds is essential for advancing all the areas mentioned above. Computational chemistry is playing a pivotal role in unraveling the intricacies of sulfur's reactivity.
C-S Bond Cleavage:
The cleavage of the carbon-sulfur bond is a fundamental reaction of thioethers and is relevant to both their synthesis and degradation. Theoretical studies can model the energetic barriers and reaction pathways for C-S bond cleavage under various conditions, such as through photochemical excitation or in the presence of metal catalysts. This knowledge can be used to design more efficient synthetic reactions and to predict the environmental persistence of these compounds.
Oxidation of the Sulfur Atom:
The sulfur atom in a thioether can be readily oxidized to form a sulfoxide (B87167) and then a sulfone. This is a key reaction in both synthetic chemistry and in the metabolic degradation of organosulfur compounds. DFT calculations can provide detailed insights into the mechanism of these oxidation reactions, including the role of different oxidizing agents and the stereochemistry of the products.
Electronic Structure and Bonding:
Theoretical studies can elucidate the nature of the chemical bonds involving sulfur, which differs from that of its lighter counterpart, oxygen. The ability of sulfur to utilize d-orbitals in bonding and its higher polarizability lead to unique chemical properties. A fundamental understanding of the electronic structure of the C-S-C linkage in molecules like Heptane, 1,1'-thiobis- is crucial for predicting their reactivity and for designing new molecules with desired properties.
Q & A
Basic Research: What experimental protocols are recommended for synthesizing Heptane, 1,1'-thiobis- with high purity?
Methodological Answer:
- Synthesis Design : Utilize nucleophilic substitution reactions between heptane derivatives and sulfur-containing reagents (e.g., thiols or disulfides). For example, react 1-bromoheptane with sodium sulfide under controlled anhydrous conditions .
- Purification : Employ fractional distillation to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials.
- Characterization : Confirm purity via gas chromatography (GC) and validate structure using H/C NMR, FT-IR (S-S/S-C bond stretching at ~500–700 cm), and mass spectrometry (EI-MS for molecular ion peak identification) .
- Purity Criteria : Ensure elemental analysis (C, H, S) aligns with theoretical values within ±0.3% deviation .
Basic Research: How can researchers resolve discrepancies in reported thermochemical properties (e.g., enthalpy of formation) of Heptane, 1,1'-thiobis-?
Methodological Answer:
- Data Validation : Cross-reference experimental measurements (e.g., bomb calorimetry) with computational estimates using group contribution methods like Joback or Crippen, which partition molecular contributions to thermodynamic properties .
- Contradiction Analysis : If discrepancies exceed 5%, assess potential sources:
- Experimental bias: Trace solvent residues or incomplete reaction equilibria.
- Computational limitations: Adjust for missing torsional strain or van der Waals interactions in simplified models.
- Standardization : Replicate measurements under inert atmospheres (N/Ar) to prevent oxidation, and report uncertainties with 95% confidence intervals .
Advanced Research: What computational strategies predict the solvent-dependent stability of Heptane, 1,1'-thiobis-?
Methodological Answer:
- Solvent Modeling : Use density functional theory (DFT) with solvation models (e.g., COSMO-RS) to calculate Gibbs free energy changes () in polar vs. nonpolar solvents.
- Reactivity Analysis : Simulate S-S bond cleavage kinetics using molecular dynamics (MD) trajectories at varying temperatures (298–500 K).
- Validation : Compare computed degradation pathways with experimental HPLC or GC-MS data to identify dominant mechanisms (e.g., hydrolysis, radical-initiated scission) .
Advanced Research: How can spectroscopic techniques elucidate conformational dynamics of Heptane, 1,1'-thiobis- in solution?
Methodological Answer:
- Variable-Temperature NMR : Acquire H NMR spectra at 25–100°C to observe coalescence of diastereotopic proton signals, indicating rotational barriers around the S-S bond.
- 2D NOESY : Detect through-space interactions to map gauche/anti conformer populations in CDCl or DMSO-d.
- Computational Support : Optimize conformers using molecular mechanics (MMFF94 force field) and compare NMR chemical shifts with Gaussian-calculated values .
Advanced Research: What strategies optimize catalytic systems for selective functionalization of Heptane, 1,1'-thiobis-?
Methodological Answer:
- Catalyst Screening : Test transition-metal complexes (e.g., Pd, Ru) for C-S bond activation. Monitor reaction progress via in situ Raman spectroscopy (S-S bond at ~450 cm).
- Mechanistic Probes : Use isotopic labeling (S) and kinetic isotope effects (KIE) to distinguish homolytic vs. heterolytic cleavage pathways.
- Selectivity Control : Tune ligand steric/electronic properties (e.g., phosphines, N-heterocyclic carbenes) to direct regioselective sulfenylation or cross-coupling .
Basic Research: How should researchers handle conflicting data on the compound’s solubility in polar solvents?
Methodological Answer:
- Standardized Protocols : Use shake-flask method with UV-Vis calibration curves (λ = 250–300 nm for S-containing compounds). Pre-saturate solvents with N to avoid oxidation artifacts.
- Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to identify entropy-driven trends.
- Data Reconciliation : Apply Hansen solubility parameters (δ, δ, δ) to correlate experimental results with polarity indices .
Table 1: Estimated Physical Properties of Heptane, 1,1'-thiobis- Using Computational Methods
| Property | Joback Method | Crippen Method | NIST Reference |
|---|---|---|---|
| Boiling Point (°C) | 215–230 | 205–220 | Not reported |
| LogP (Octanol-Water) | 4.8 | 5.1 | - |
| Enthalpy of Formation (kJ/mol) | -180 ± 15 | -195 ± 10 | -190 ± 20 |
Note : Discrepancies highlight the need for experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
